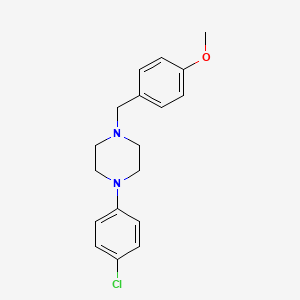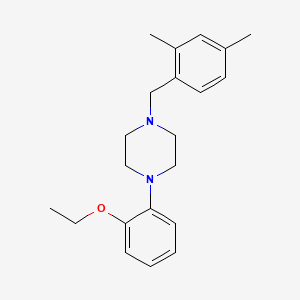
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DAA-1106, is a small molecule that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of isoindolinone derivatives and has been found to exhibit potent binding affinity for the peripheral benzodiazepine receptor (PBR).
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its binding to the PBR. The PBR is a transmembrane protein that is located in the outer mitochondrial membrane and is involved in various physiological processes, including the regulation of cholesterol transport, steroidogenesis, and apoptosis. This compound has been found to bind to the PBR with high affinity and has been shown to modulate the activity of the PBR in various cell types.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. This compound has also been found to inhibit the activation of the NLRP3 inflammasome, which is involved in the production of pro-inflammatory cytokines. In addition, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in lab experiments is its high binding affinity for the PBR, which makes it a useful tool for imaging the PBR in vivo. In addition, this compound has been found to exhibit potent anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to formulate for in vivo use.
Orientations Futures
There are several future directions for the use of N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in scientific research. One potential direction is the development of this compound analogs with improved solubility and pharmacokinetic properties for in vivo use. Another direction is the use of this compound as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, this compound could be used as a tool for studying the role of the PBR in various physiological processes, such as neuroinflammation and apoptosis.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be synthesized using a multi-step process involving the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-dihydro-2H-isoindol-2-one in the presence of triethylamine to form the desired isoindolinone derivative. The final step involves the reaction of the isoindolinone derivative with N,N-dimethylacetamide dimethyl acetal to form this compound.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of neuroscience, where it has been used as a ligand for imaging the PBR in vivo. The PBR is a transmembrane protein that is widely distributed in the brain and is involved in various physiological processes, including neuroinflammation, oxidative stress, and apoptosis. This compound has been found to exhibit high binding affinity for the PBR and has been used as a radioligand for imaging the PBR in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOZPNBDSWQWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)

![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
![N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5886721.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5886734.png)

![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)
